molecular formula C5H7NO4 B1601716 (2-Oxo-1,3-oxazolidin-3-yl)acetic acid CAS No. 75125-23-4

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid

Cat. No. B1601716
CAS RN: 75125-23-4
M. Wt: 145.11 g/mol
InChI Key: VJVCFQBYLWXKHP-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid, also known as OXA, is an organic acid with a wide range of applications in scientific research. OXA is a versatile compound that can be used in a variety of experiments and processes, including synthesis, biochemical and physiological effects, and mechanisms of action. OXA has been studied extensively and is used in both laboratory and industrial settings.

Scientific research applications

Conformational Analysis and Potential Biological Applications

  • Beta-Pseudopeptide Foldamers: (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) has been synthesized and analyzed for its potential to form beta-pseudopeptide foldamers. These homo-oligomers tend to fold into a regular helical structure in water, making them suitable for applications in biological systems (Luppi et al., 2004).

Synthesis of Amino Acid Derivatives

  • Derivatives for Synthesizing Alpha-Amino Acids: A derivative of [2,2-bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid has been utilized to synthesize various natural and nonnatural α-amino acids, indicating its utility in the synthesis of amino acid derivatives (Burger et al., 1992).

Crystallographic Structure and Synthesis

  • Crystallographic Studies for Peptidomimetics: N-protected (5-oxo-1,3-oxazolidin-4-yl)acetic acids have been structurally analyzed, revealing their potential as intermediates in the synthesis of succinimide-based peptidomimetics, which possess conformational restriction and latent reactivity (Abell et al., 1997).

Calcium Receptors

  • Calcium Receptor Design: The compound has been involved in the synthesis and conformational analysis of dipeptides aimed at designing new calcium receptors. One of the compounds was identified as promising for calcium binding, highlighting its potential in receptor design (Luppi et al., 2005).

Application in Synthetic Organic Chemistry

  • Framework in Synthetic Organic Chemistry: The 1,3-oxazolidin-2-one nucleus, including 2-oxo-1,3-oxazolidin variants, is noted for its popularity in synthetic organic chemistry, particularly in the construction of the oxazolidin-2-one ring. This reflects its versatile application in synthetic methodologies (Zappia et al., 2007).

Electron Density and Biological Activity

  • Charge Density Analysis: The charge density of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been investigated, providing insights into its molecular structure and intermolecular interactions, which are crucial for its biological activity (Wang et al., 2016).

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCFQBYLWXKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506544
Record name (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid

CAS RN

75125-23-4
Record name (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Oxo-1,3-oxazolidin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(2-hydroxy-ethyl)-oxazolidin-2-one (0.575 g, 4.38 mmol) in acetone (40 ml) was added 15% aqueous sodium bicarbonate (12 ml) to give a white slurry, which was then cooled to 0° C. (JOC 2003, 68, 4999-5001). Sodium bromide (0.090 g, 0.88 mmol) and TEMPO (0.014 g, 0.09 mmol) were added and the resulting mixture was stirred for 10 minutes followed by the addition of trichloroisocyanuric acid (2.03 g, 8.76 mmol) in four equal portions added every five minutes. The pale yellow slurry was warmed to 25° C. and stirred for an additional 12 hours to yield a yellow solution. Iso-propanol (3 ml) was added and the mixture was stirred for 45 minutes to give a white slurry, which was filtered through a Celite® cake. The filtrate was concentrated in vacuo, quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (30 ml). The aqueous phase was acidified with 4N HCl until pH ˜2 and then put on for continuous extraction with methylene chloride (˜100 ml) for 16 hours. The organic extract was dried over sodium sulfate, filtered and concentrated in vacuo to yield (2-oxo-oxazolidin-3-yl)-acetic acid (0.445 g, 70%) as a pale yellow solid.
Quantity
0.575 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Name
Quantity
0.014 g
Type
catalyst
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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